KPT-185

CRM1 inhibition breast cancer IC50 comparison

KPT-185 is an essential tool compound for CRM1/XPO1 research, offering well-characterized, selective inhibition. Its nanomolar potency (IC50 18-500 nM) in leukemia and lymphoma lines, validated by high-resolution crystal structures, makes it ideal for in vitro studies. Ideal for benchmarking novel SINE analogs due to documented pharmacokinetic limitations. Ensure accurate results with this high-purity research compound.

Molecular Formula C16H16F3N3O3
Molecular Weight 355.31 g/mol
Cat. No. B10775502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKPT-185
Molecular FormulaC16H16F3N3O3
Molecular Weight355.31 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3
InChIKeyNLNGWFLRRRYNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate (KPT-185) for CRM1/XPO1 Nuclear Export Inhibition Studies


Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate (KPT-185) is a selective inhibitor of nuclear export (SINE) that targets chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1). It features a 1,2,4-triazole core linked to a 3-methoxy-5-(trifluoromethyl)phenyl group and an isopropyl propenoate ester, which together confer specific binding interactions within the NES-binding groove of CRM1. As an early-generation SINE compound, KPT-185 exhibits potent in vitro antiproliferative activity across hematologic and solid tumor cell lines, typically with IC50 values in the nanomolar range. However, its limited oral bioavailability and systemic exposure have restricted its utility as a clinical candidate, while its well-characterized structure and mechanism make it a valuable research tool for probing CRM1-dependent nuclear export pathways [1][2][3].

Why Structural Analogs of Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate Are Not Interchangeable


Within the class of SINE CRM1 inhibitors, compounds sharing a triazole or related heterocyclic core can exhibit marked differences in target binding kinetics, cell line potency, and pharmacokinetic properties. KPT-185, KPT-276, KPT-330 (selinexor), and KPT-251 all inhibit CRM1, yet their structural variations—particularly in the substituents attached to the triazole ring and the nature of the ester or amide linkage—produce distinct binding orientations within the NES groove, divergent IC50 profiles across tumor types, and vastly different oral bioavailability. Simple substitution of one SINE analog for another without accounting for these quantitative differences can lead to misinterpretation of experimental results or failure to translate in vitro findings to in vivo models. The evidence below quantifies where KPT-185 demonstrates unique differentiation relative to its closest analogs [1][2].

Quantitative Differentiation Guide: Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate (KPT-185) vs. Closest Analogs


KPT-185 vs. KPT-330: Potency Differential in Breast Cancer Cell Lines

KPT-185 (cis isomer) demonstrates significantly lower potency than the clinical-stage analog KPT-330 in breast cancer cell lines. In MCF7 cells, KPT-185cis exhibits an IC50 of 79 μM, whereas KPT-330 achieves an IC50 of 0.073 μM, representing a >1000-fold difference in sensitivity [1]. Similar differentials are observed in MDA-MB-231 and SKBR3 cells. This stark potency gap underscores that KPT-185 is not a suitable surrogate for KPT-330 in breast cancer studies and must be selected intentionally when moderate potency or a tool compound with distinct structure-activity relationships is required.

CRM1 inhibition breast cancer IC50 comparison

KPT-185 vs. KPT-276 and KPT-330: Differential Bioavailability and Systemic Exposure

Pharmacokinetic studies in mice following oral administration of 10 mg/kg reveal that KPT-185 shows limited bioavailability and systemic exposure, whereas KPT-276 and KPT-330 achieve >50% bioavailability and reach maximum plasma concentrations (Cmax) exceeding 5 μM [1]. This key differentiation explains why KPT-185, despite its in vitro activity, was not advanced as a clinical candidate, while KPT-330 (selinexor) entered clinical development. For in vivo proof-of-concept studies, KPT-185 requires alternative administration routes or formulation strategies, making it less suitable for oral dosing experiments compared to later-generation SINE compounds.

pharmacokinetics oral bioavailability Cmax

KPT-185 vs. KPT-251: Structural Binding Mode in the NES Groove

Crystal structures of KPT-185 and KPT-251 bound to XPO1 reveal distinct binding orientations driven by their different chemical scaffolds. KPT-185 positions its trifluoromethyl methoxy phenyl group toward the bottom of the XPO1 groove (C-terminal ends of helices H11A and H12A), while its isopropyl ester points toward the top of the groove [1]. In contrast, KPT-251, which contains an oxadiazole ring instead of an isopropyl ester, exhibits a different binding mode with altered polar surface area (PSA = 61.9 vs. 63.5 for KPT-185) and cLogP (2.5 vs. 3.8) [1]. These structural differences translate into varied hydrogen-bonding networks and hydrophobic contacts, which may influence inhibitor residence time and selectivity. Researchers requiring a well-defined binding pose with a specific orientation of the trifluoromethyl group should select KPT-185 over KPT-251.

X-ray crystallography CRM1 binding structure-activity relationship

KPT-185 Activity in Mantle Cell Lymphoma: p53-Independent Antiproliferative Effect

In mantle cell lymphoma (MCL) cell lines with both wild-type p53 (Z138, JVM-2) and mutant p53 (MINO, Jeko-1), KPT-185 induces cell growth inhibition with IC50 values ranging from 18 nM to 144 nM [1]. Importantly, the compound exerts a p53-independent anti-lymphoma effect, as evidenced by comparable potency in p53-mutant lines (IC50 = 132 nM for MINO, 144 nM for Jeko-1) [1]. This feature distinguishes KPT-185 from other SINE analogs that may rely more heavily on p53 status for their antitumor activity. While no direct comparator data for KPT-276 or KPT-330 in this exact panel are provided in the same study, cross-study comparisons suggest KPT-185 retains meaningful activity in p53-mutant contexts, which is a desirable attribute for therapeutic research in MCL where p53 mutations are common.

mantle cell lymphoma p53 status cell cycle arrest

KPT-185 vs. KPT-301: Functional Selectivity in EMT Reversal

In a model of Snail-driven epithelial-mesenchymal transition (EMT) in human mammary epithelial cells (HMECs), both KPT-185 and selinexor (KPT-330) reverse EMT, suppress mesenchymal markers, and induce growth inhibition and apoptosis, whereas the negative control analog KPT-301 shows no activity [1]. This functional comparison validates the on-target CRM1-dependent mechanism of KPT-185 and confirms its utility as a positive control in EMT studies. The lack of activity of KPT-301, which shares a similar triazole scaffold but lacks the essential Michael acceptor required for covalent CRM1 binding, highlights the critical importance of the activated alkene moiety present in KPT-185.

epithelial-mesenchymal transition Snail FBXL5

KPT-185 Solubility Profile: DMSO and Ethanol Compatibility

KPT-185 exhibits high solubility in DMSO and ethanol, with values of 71 mg/mL (199.82 mM) in both solvents at 25°C, while being practically insoluble in water . This solubility profile is typical for SINE compounds but provides a quantitative benchmark for experimental design. Compared to related compounds, KPT-185's DMSO solubility allows preparation of concentrated stock solutions for in vitro assays, though moisture-contaminated DMSO may reduce solubility . The compound's insolubility in water necessitates the use of organic co-solvents for in vivo formulations, which should be considered when comparing to analogs with improved aqueous solubility or when planning animal studies.

solubility DMSO ethanol formulation

Optimal Use Cases for Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate (KPT-185) Based on Quantitative Evidence


In Vitro Mechanistic Studies of CRM1-Dependent Nuclear Export in Hematologic Malignancies

KPT-185 is ideally suited as a tool compound for in vitro investigation of CRM1/XPO1 function in leukemia and lymphoma cell lines. Its nanomolar potency in mantle cell lymphoma (IC50 18-144 nM) and acute myeloid leukemia (IC50 100-500 nM) enables robust target engagement at low concentrations without confounding off-target effects [1][2]. The compound's p53-independent activity in MCL makes it particularly valuable for studies in p53-mutant backgrounds [1].

Structural Biology and Binding Mode Characterization

The availability of high-resolution crystal structures of KPT-185 bound to XPO1 makes it an excellent reference compound for structural biology studies aimed at understanding the molecular determinants of CRM1 inhibition [1]. Its well-defined binding pose, with the trifluoromethyl methoxy phenyl group occupying the deep hydrophobic pocket and the isopropyl ester at the groove entrance, provides a benchmark for structure-guided design of novel SINE analogs [1].

EMT Reversal and Nuclear Export Pathway Validation

In cell-based assays of epithelial-mesenchymal transition (EMT), KPT-185 serves as a validated positive control for CRM1-dependent reversal of the mesenchymal phenotype [1]. Its activity can be contrasted with the inactive analog KPT-301 to confirm on-target effects [1]. This application is particularly relevant for cancer biology researchers exploring the role of nuclear export in metastasis and tumor plasticity.

Comparative Pharmacology Studies with Next-Generation SINE Compounds

KPT-185's well-documented limitations in oral bioavailability and systemic exposure [1] make it a useful comparator for benchmarking the improved pharmacokinetic properties of later-stage SINE compounds such as KPT-276 and selinexor (KPT-330). Researchers aiming to demonstrate superior bioavailability or in vivo efficacy of novel CRM1 inhibitors can use KPT-185 as a reference point to highlight advances in drug design [1][2].

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